[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride
Overview
Description
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride is a quaternary ammonium salt featuring a phosphine ligand, which suggests it could be of interest in various areas of chemistry, including catalysis and materials science. While specific literature on this compound is not readily available, insights can be drawn from related research on phosphorus and nitrogen-containing compounds.
Synthesis Analysis
Synthesis of related compounds typically involves the reaction of phosphine ligands with appropriate alkylating agents to introduce the trimethylammonium group. For instance, the synthesis of similar phosphonium salts might involve the alkylation of a dicyclohexylphosphine with chloroalkanes or trimethylamine in the presence of a base (Herzberger et al., 2016).
Molecular Structure Analysis
The molecular structure of phosphine and ammonium-containing compounds is often analyzed using NMR spectroscopy, X-ray crystallography, and computational methods to understand the geometry, electronic distribution, and potential sites for reactivity (Leibman & Ortiz, 1977; Herzberger et al., 2016).
Chemical Reactions and Properties
Compounds like [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride may participate in various chemical reactions, serving as ligands in coordination chemistry or as catalysts in organic synthesis. Their chemical properties, including reactivity and stability, can be influenced by the steric and electronic characteristics of the phosphine and ammonium groups (Birkholz, Freixa, & van Leeuwen, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and thermal stability, can be crucial for their application in catalysis or material science. These properties are typically characterized using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests (Tickner et al., 2001).
Chemical Properties Analysis
Chemical properties, including acidity/basicity of the phosphine moiety, nucleophilicity, and the ability to form stable complexes with metals, are key factors determining the utility of these compounds in catalysis and synthesis (Cullen et al., 2016).
For further reading and specific methodologies related to the synthesis, characterization, and application of similar compounds, please refer to the cited papers:
Scientific Research Applications
Radiation Synthesis and Complex Formation : Linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride was synthesized using γ-irradiation polymerization, showing potential in forming complexes with potassium hexacyanoferrates in aqueous solutions. This demonstrates its use in hydrogel formation and stability evaluation of complexes in various ionic strength media (Khutoryanskiy et al., 2001).
Polyelectrolytes in Organic Solvents : This compound was used to synthesize new hydrophobic electrolyte monomers. These monomers exhibited unique solubility spectrums in dipolar organic solvents, indicating its significance in the field of materials science (Jousset et al., 1998).
Role in Emulsion Polymerization : The compound was used as an ionic comonomer in the emulsion polymerization of styrene, impacting the colloidal stability and polymerization rate. This highlights its role in polymer chemistry (Ramos & Forcada, 2010).
Plant Growth Substances : Used as a class of plant growth substances, this compound notably affects plant growth, presenting an alternative to gibberellin, a common plant growth regulator. This research opens avenues in agricultural science (Tolbert, 1960).
Functionalized Latexes and Polymerization : It has been applied in atom transfer radical polymerization (ARTP) for the polymerization of various monomers, demonstrating its utility in creating specialized latexes with distinct properties (Guerrini et al., 2000).
Drug Delivery Systems : The compound was used to modify chitosan for drug delivery applications, showcasing its potential in pharmaceutical sciences (Chen & Zeng, 2017).
Antibacterial Cotton Fabric : Its radiation-induced grafting onto cotton fabric created materials with significant antibacterial activity, indicating its application in the development of antimicrobial textiles (Goel et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-dicyclohexylphosphanylethyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NP.ClH/c1-18(2,3)14-15-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h16-17H,4-15H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQXJKZPSRURO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCP(C1CCCCC1)C2CCCCC2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35ClNP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573805 | |
Record name | 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride | |
CAS RN |
181864-78-8 | |
Record name | 2-(Dicyclohexylphosphanyl)-N,N,N-trimethylethan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.